Lead molybdate

Catalog No.
S1540159
CAS No.
10190-55-3
M.F
MoO4Pb
M. Wt
367 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lead molybdate

CAS Number

10190-55-3

Product Name

Lead molybdate

IUPAC Name

dioxido(dioxo)molybdenum;lead(2+)

Molecular Formula

MoO4Pb

Molecular Weight

367 g/mol

InChI

InChI=1S/Mo.4O.Pb/q;;;2*-1;+2

InChI Key

XJUNRGGMKUAPAP-UHFFFAOYSA-N

SMILES

[O-][Mo](=O)(=O)[O-].[Pb+2]

Canonical SMILES

[O-][Mo](=O)(=O)[O-].[Pb+2]

The exact mass of the compound Lead molybdate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Lead molybdate (PbMoO4) is a high-density, tetragonal scheelite-type crystal widely procured for its exceptional acousto-optic figure of merit, cryogenic scintillation properties, and visible-to-UV photocatalytic activity [1]. Unlike generic optical glasses, single-crystal PbMoO4 offers a high refractive index and specific acoustic wave propagation characteristics ideal for high-frequency acousto-optic modulators (AOMs) and deflectors [2]. Commercially, its congruent melting behavior and precise stoichiometry requirements dictate its processability, making the selection of high-purity, phase-pure PbMoO4 critical for minimizing optical defects during Czochralski boule growth and maximizing charge separation in catalytic applications [3].

Substituting PbMoO4 with closely related scheelite tungstates (e.g., PbWO4) or other acousto-optic materials (e.g., TeO2) introduces severe process and performance penalties. In crystal growth, replacing PbMoO4 with PbWO4 forces processing temperatures up by over 80 °C, significantly accelerating platinum crucible degradation and increasing thermal stress on the grown boule [1]. In acousto-optics, while TeO2 is dominant for slow-shear wave applications, it cannot directly replace PbMoO4 in devices requiring specific longitudinal acoustic velocities, leading to mismatched frequency shifting and modulation depth [2]. Furthermore, for advanced cryogenic detectors, PbMoO4 is uniquely valued because it contains the 100Mo isotope, allowing the crystal to act as both the source and the detector for rare-event physics searches—a dual functionality completely absent in tungstate or generic molybdate alternatives[3].

Thermal Processability and Crucible Compatibility in Czochralski Growth

For optical component manufacturers, the melting point of the raw crystal material directly impacts manufacturing yield and equipment lifespan. PbMoO4 exhibits a congruent melting point of 1060 °C, which is substantially lower than the 1141 °C required for the closely related lead tungstate (PbWO4)[1]. This 81 °C reduction in processing temperature minimizes non-stoichiometric evaporation of metal oxides and drastically reduces thermal wear on expensive platinum crucibles during Czochralski growth [1].

Evidence DimensionCongruent Melting Point
Target Compound Data1060 °C
Comparator Or BaselineLead tungstate (PbWO4) at 1141 °C
Quantified Difference81 °C lower melting point for PbMoO4
ConditionsCzochralski single-crystal growth from platinum crucibles in air

A lower congruent melting point extends crucible life and reduces thermal gradients, lowering the cost and defect rate of large-boule optical crystal manufacturing.

Acoustic Velocity Profiling for High-Frequency Modulators

In the design of acousto-optic modulators (AOMs), the longitudinal acoustic velocity of the crystal dictates the device's operational frequency and optical phase-shifting capabilities. Interferometric measurements at 80 MHz demonstrate that PbMoO4 possesses a z-axis longitudinal mode acoustic velocity of (3.75 ± 0.01) × 10^5 cm/s, compared to (4.27 ± 0.01) × 10^5 cm/s for tellurium dioxide (TeO2) [1]. This specific, slower longitudinal velocity, combined with its high acousto-optic figure of merit, makes PbMoO4 highly specialized for specific frequency-shifting applications where TeO2 is not mechanically or optically optimal [1].

Evidence Dimensionz-axis longitudinal mode acoustic velocity
Target Compound Data(3.75 ± 0.01) × 10^5 cm/s
Comparator Or BaselineTellurium dioxide (TeO2) at (4.27 ± 0.01) × 10^5 cm/s
Quantified Difference~12% slower longitudinal acoustic velocity
ConditionsInterferometric measurement at 80 MHz RF driving frequency

Allows optical engineers to precisely match the acousto-optic crystal to the required RF modulation frequency and phase delay specifications.

Precursor Stoichiometry and Phase Purity Control

The synthesis of stoichiometric PbMoO4 for high-end applications requires strict control over the PbO/MoO3 precursor ratio. Thermal analysis and X-ray diffraction studies reveal that using a PbO-rich precursor mixture leads to the formation of detrimental subphases such as Pb2MoO5 and PbMo2O7 [1]. Conversely, utilizing a slightly MoO3-rich mixture (a few mol% excess) combined with a slow heating rate ensures the crystallization of the primary PbMoO4 phase without these secondary impurities [1].

Evidence DimensionPhase purity of synthesized powder
Target Compound DataPrimary PbMoO4 phase (using MoO3-rich precursor)
Comparator Or BaselineFormation of Pb2MoO5 and PbMo2O7 subphases (using PbO-rich precursor)
Quantified DifferenceElimination of secondary subphases with MoO3-rich formulation
ConditionsHigh-temperature synthesis for Czochralski melt growth preparation

Guides procurement and formulation workflows to strictly avoid PbO-rich starting materials, ensuring optical-grade phase purity.

Photocatalytic Degradation Efficiency Against Organic Dyes

PbMoO4 is increasingly procured as a robust semiconductor photocatalyst due to its ~3.5 eV optical bandgap and high surface energy when synthesized as nanocrystals. In controlled trials against Rhodamine B (RhB) and Remazol Black B (RBBR) dyes under ultraviolet light, optimized PbMoO4 nanocrystals achieved degradation rates that were 29.2 to 51.8 times more effective than baseline photolysis [1]. Furthermore, the catalyst maintained high stability, showing only an 8% decrease in performance after five consecutive reuse cycles with minimal lead ion leaching (0.0049%) [1].

Evidence DimensionPhotocatalytic degradation effectiveness
Target Compound Data29.2x to 51.8x enhancement
Comparator Or BaselineDirect photolysis (no catalyst)
Quantified DifferenceUp to 51.8 times greater degradation efficiency
ConditionsUV light irradiation of RhB and RBBR dyes in aqueous solution using microwave-assisted hydrothermal PbMoO4 nanocrystals

Provides quantitative justification for selecting PbMoO4 over uncatalyzed or generic treatments for industrial dye degradation and wastewater remediation.

Acousto-Optic Modulators (AOMs) and Frequency Shifters

Driven by its specific longitudinal acoustic velocity (3.75 × 10^5 cm/s) and high acousto-optic figure of merit, PbMoO4 is a primary material choice for manufacturing AOMs and frequency shifters operating in the visible and near-infrared spectra. It is particularly suited for high-frequency applications where the acoustic properties of TeO2 are less optimal [1].

Czochralski-Grown Photonic and Laser Crystals

Because it melts congruently at 1060 °C—significantly lower than tungstate alternatives—PbMoO4 is an excellent host matrix for rare-earth doping (e.g., Nd3+). It is procured by crystal growers to produce solid-state Raman lasers and photonic boules with reduced thermal stress and lower platinum crucible degradation [2].

Cryogenic Scintillators for Rare-Event Physics

In advanced particle physics, high-purity PbMoO4 is utilized as a cryogenic phonon-scintillation detector. Its intrinsic inclusion of the 100Mo isotope allows the crystal to serve simultaneously as the source and the detector in neutrinoless double beta decay experiments, offering unique advantages over standard PbWO4 scintillators [3].

Advanced Photocatalytic Wastewater Remediation

Leveraging its ~3.5 eV bandgap and high chemical stability, nanostructured PbMoO4 is deployed in environmental engineering to degrade complex organic dyes (like Rhodamine B). Its ability to perform at rates up to 50 times higher than baseline photolysis with minimal heavy-metal leaching makes it a viable candidate for industrial effluent treatment [4].

UNII

WGP849K028

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

10190-55-3

Wikipedia

Lead molybdate

General Manufacturing Information

Lead molybdenum oxide (PbMoO4): ACTIVE
SP - indicates a substance that is identified in a proposed Significant New Use Rule.

Dates

Last modified: 08-15-2023

Explore Compound Types